molecular formula C12H12ClNO B13209774 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile

Cat. No.: B13209774
M. Wt: 221.68 g/mol
InChI Key: PVKHTKVWFVRUDT-UHFFFAOYSA-N
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Description

Synonyms and Alternative Designations

Identifier Source
2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile
CAS 96863-37-5
MolCore MC2D2406

No widely accepted trivial names or non-systematic synonyms are reported in the literature, underscoring its specificity in synthetic applications.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂ClNO confirms the compound’s composition:

  • 12 carbon atoms (including aromatic and aliphatic carbons).
  • 12 hydrogen atoms .
  • 1 chlorine atom from the 3-chlorophenyl group.
  • 1 nitrogen atom from the nitrile group.
  • 1 oxygen atom from the ketone.

Calculated vs. Observed Molecular Weight

Parameter Value (g/mol)
Theoretical Molecular Weight 221.68
Observed Molecular Weight 221.68

The theoretical molecular weight, computed as:
$$
\text{Weight} = (12 \times 12.01) + (12 \times 1.008) + 35.45 + 14.01 + 16.00 = 221.68 \, \text{g/mol},
$$
matches experimental data, validating its stoichiometric integrity.

Stereochemical Considerations and Isomerism

The compound’s structure lacks chiral centers due to the absence of tetrahedral carbons bonded to four distinct substituents. The ketone group at position 3 and nitrile at position 1 impose planar geometry, while the methyl group at position 4 and 3-chlorophenyl group at position 2 reside in fixed orientations.

Key Stereochemical Features:

  • No Enantiomers : Symmetry along the pentanenitrile backbone precludes optical isomerism.
  • Tautomerism Potential : The α,β-unsaturated ketone (positions 2–3) could theoretically undergo keto-enol tautomerism, though this is suppressed by the electron-withdrawing nitrile group.
  • Conformational Flexibility : Free rotation around single bonds in the aliphatic chain permits multiple conformers, none of which are isolable at standard temperatures.

Current literature does not report stereoisomers or geometric isomers for this compound, suggesting minimal configurational diversity under ambient conditions.

Crystallographic Data and Solid-State Structure

As of the latest available data, no crystallographic studies (e.g., X-ray diffraction, neutron scattering) have been published for 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile. The absence of unit cell parameters, space group assignments, or atomic coordinates limits insights into its solid-state packing behavior.

Inferred Structural Properties:

  • Intermolecular Interactions : Predominantly van der Waals forces and dipole-dipole interactions due to the polar nitrile and ketone groups.
  • Melting Point : Not experimentally determined; analogous nitriles with similar substituents exhibit melting points between 80–120°C.
  • Density : Estimated at 1.2–1.4 g/cm³ based on molecular volume calculations.

Further experimental characterization is required to elucidate its crystalline phase and polymorphism potential.

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile

InChI

InChI=1S/C12H12ClNO/c1-8(2)12(15)11(7-14)9-4-3-5-10(13)6-9/h3-6,8,11H,1-2H3

InChI Key

PVKHTKVWFVRUDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C#N)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Fundamental Reaction Pathway

The core synthetic route involves the nucleophilic addition of a nitrile anion, generated by deprotonation of the nitrile with a strong base such as sodium hydride, to an ester substrate. This process results in the formation of a β-ketonitrile derivative, specifically a 3-oxonitrile, through a condensation mechanism.

General Reaction Scheme:

$$
\text{Ester} + \text{Nitrile} \xrightarrow[\text{Base}]{\text{Heat}} \text{3-Oxonitrile}
$$

This method is well-documented for synthesizing various 3-oxonitriles, including derivatives with aromatic substituents such as chlorophenyl groups.

Preparation of the Ester Precursors

The ester component, often methyl pivalate or methyl esters of analogous acids, is typically prepared via esterification of the corresponding acid or obtained commercially. For instance, methyl pivalate is a common starting material, as demonstrated in patent literature, where it serves as the ester substrate.

Reaction Conditions and Reagents

Key reagents and conditions include:

Reagent / Condition Purpose / Role References
Sodium hydride (NaH) Strong base to generate nitrile anion ,
Nitrile (e.g., benzyl cyanide, thiophene-3-acetonitrile) Nucleophile source ,
Dry toluene or THF Solvent ,
Temperature Typically 50°C to 110°C; optimal around 80–95°C
Water and mineral acids (HCl or H2SO4) Work-up and product isolation ,

Reaction initiation: Addition of a catalytic amount of alcohol (methanol or ethanol) can facilitate the process, as indicated by hydrogen evolution during the reaction, signaling deprotonation and nucleophile formation.

Reaction Mechanism

The process proceeds via:

  • Deprotonation of the nitrile to form a nitrile anion.
  • Nucleophilic attack on the ester carbonyl carbon.
  • Formation of a β-ketonitrile intermediate.
  • Tautomerization and stabilization to yield the 3-oxonitrile product.

This methodology is supported by the literature describing the synthesis of various 3-oxonitriles, with reaction pathways optimized for aromatic and heteroaromatic nitriles.

Reaction Parameters and Optimization

Parameter Optimal Range Notes References
Temperature 80–95°C Ensures high yield and minimizes side reactions ,
Nitrile equivalents 1.5–2.0 mol per mol ester Enhances yield and selectivity
Reaction time 1.5–24 hours Varies with nitrile and substrate complexity ,
Water addition Sufficient to dissolve solids Facilitates phase separation ,

Work-up and Purification

The reaction mixture is cooled, then stirred with water to dissolve inorganic salts and precipitate the product. Acidification (pH 1–5) with hydrochloric acid is employed to protonate the nitrile and facilitate crystallization or extraction.

Purification techniques include:

  • Filtration of precipitated solid.
  • Recrystallization from suitable solvents (e.g., ethanol, hexane).
  • Fractional distillation under reduced pressure for liquid products.

Data and Yield Summary

Starting Material Nitrile Used Yield (%) Product Melting Point References
Methyl pivalate Benzyl cyanide 55 111°C
Methyl pivalate Thiophene-3-acetonitrile 53 45–47°C
4-Methyl-1-phenylpentane-1,3-dione Acetonitrile 86 107.8–108.2°C

Note: The yields vary depending on nitrile reactivity, reaction conditions, and purification efficiency.

Advanced Synthesis Strategies

Alternative approaches include:

  • Use of heteroaromatic nitriles: As demonstrated with thiophene derivatives, these expand the scope of the synthesis.
  • Catalytic methods: Transition metal catalysis, such as palladium-catalyzed cross-couplings, can be employed for functionalization post-synthesis.
  • Green chemistry approaches: Use of less toxic solvents and milder conditions are under exploration to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine group.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products may include various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives

a) 2-(4-Chlorophenyl)-3-oxopropanenitrile
  • Structure : Shorter carbon chain (propanenitrile) with a 4-chlorophenyl group and a ketone at position 3.
  • Physical Properties : Melting point = 157°C; molecular weight = 179.60 g/mol .
  • Key Differences: The para-chlorine in this compound reduces steric hindrance compared to the meta-substituted target compound.
b) 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone
  • Structure: Cyclopentanone core with a 4-chlorobenzyl group and two methyl substituents.
  • Synthesis : Prepared via hydrolysis of ester intermediates, yielding a high-quality fungicide intermediate .
  • Key Differences: The 4-chlorophenylmethyl group in this cyclopentanone derivative optimizes spatial arrangement for fungicidal activity (e.g., metconazole production). A meta-substituted analog might exhibit reduced efficacy due to altered steric interactions .

Functional Group Variations

a) 2-(((3-Chlorophenyl)imino)methyl)-4-nitrophenol
  • Structure: Features a 3-chlorophenyl group linked via an imino group to a nitrophenol moiety.
  • Applications : Studied for medicinal properties, with the nitro and hydroxyl groups enabling hydrogen bonding and redox activity .
  • Key Differences: The phenolic -OH and nitro groups enhance solubility in polar solvents, unlike the hydrophobic nitrile group in the target compound. The imine linkage introduces conjugation, altering electronic properties compared to the ketone and nitrile in 2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile .
b) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide
  • Structure : Benzothiazole core with a 3-chlorophenylacetamide substituent.
  • Applications : Explored in medicinal chemistry for kinase inhibition or antimicrobial activity .
  • Key Differences :
    • The benzothiazole ring system confers rigidity and planar geometry, enhancing target binding affinity. The target compound’s flexible chain may limit such interactions .
b) Sulfonamido β-Lactamase Inhibitors
  • Relevance : (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride is a key intermediate.
  • Key Insight : The 3-chlorophenyl group in sulfonamides enhances electrophilic reactivity at the sulfonyl chloride site compared to para-substituted analogs, improving coupling efficiency .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Chlorine Position Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile 3- 237.70* N/A Nitrile, ketone, methyl
2-(4-Chlorophenyl)-3-oxopropanenitrile 4- 179.60 157 Nitrile, ketone
5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone 4- 253.77 N/A Cyclopentanone, chlorobenzyl

*Calculated based on formula C₁₂H₁₂ClNO.

Biological Activity

2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Molecular Formula : C12H12ClN
Molecular Weight : 221.68 g/mol
IUPAC Name : 2-(3-chlorophenyl)-4-methyl-3-oxopentanenitrile
CAS Number : [Not specified in the sources]

Biological Activity

The biological activity of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxopentanenitrile have shown effectiveness against several bacterial strains, suggesting that 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile may possess similar activity.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through the modulation of specific signaling pathways. The structural features of the compound allow it to interact with enzymes involved in cancer cell metabolism.

The proposed mechanism of action for 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, disrupting metabolic processes in target cells.
  • Receptor Interaction : It might bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested various nitrile derivatives against common pathogens. The results indicated that compounds with a chlorophenyl group showed enhanced antimicrobial activity compared to their non-chlorinated counterparts.

CompoundMinimum Inhibitory Concentration (MIC)Target Pathogen
2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile32 µg/mLStaphylococcus aureus
Other derivativesVariesVarious

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile reduced cell viability by inducing apoptosis. The study utilized multiple assays to confirm these findings.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

Synthesis and Derivatives

The synthesis of 2-(3-Chlorophenyl)-4-methyl-3-oxopentanenitrile typically involves the reaction of appropriate nitriles with aldehydes under acidic conditions. Variations in substituents can lead to derivatives with enhanced biological activities.

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